molecular formula C13H14O2S B13038996 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one

5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one

Cat. No.: B13038996
M. Wt: 234.32 g/mol
InChI Key: GRDPSSWVXSPXHK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one ( 189955-84-8) is a chemical compound with the molecular formula C13H14O2S and a molecular weight of 234.31 g/mol . This furan-2(5H)-one derivative is a key synthetic intermediate in the preparation of biologically active molecules. Specifically, it serves as a core precursor in the synthesis of 3-alkoxy derivatives, which are known as lactone intermediates for the selective cyclooxygenase-2 (COX-2) inhibitor Firocoxib, a non-steroidal anti-inflammatory drug used in veterinary medicine . As a member of the 3(2H)-furanone family, this scaffold is of significant interest in medicinal chemistry research. Structurally similar 4,5-diarylfuran-3(2H)-ones have been extensively studied for their anti-inflammatory properties and COX enzyme inhibitory activity . Research indicates that such compounds can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and squamous cell carcinoma (HSC-3), with studies suggesting the activity may be related to COX-1 inhibitory action . Furthermore, these furanone derivatives have shown potential to act synergistically with established anti-neoplastic drugs like gefitinib and 5-fluorouracil, enhancing their in vitro and in vivo cytotoxicity . The presence of the (methylthio)phenyl moiety in this compound provides a handle for further chemical modifications, allowing researchers to explore structure-activity relationships and develop novel therapeutic candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

5,5-dimethyl-4-(4-methylsulfanylphenyl)furan-2-one

InChI

InChI=1S/C13H14O2S/c1-13(2)11(8-12(14)15-13)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3

InChI Key

GRDPSSWVXSPXHK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)O1)C2=CC=C(C=C2)SC)C

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

  • The initial step involves a base-catalyzed condensation reaction between 4-(methylthio)benzaldehyde and acetone, often using sodium hydroxide as the base.
  • This condensation forms an intermediate α,β-unsaturated ketone or allylidene malononitrile derivative.
  • Subsequent intramolecular cyclization under acidic or basic conditions leads to the formation of the furanone ring system.

Michael Addition and Cyclization

  • An alternative approach uses 2-(3,3-bis(methylthio)-1-arylallylidene)malononitriles undergoing Michael addition followed by cyclization to construct the furanone ring with the methylthio-substituted phenyl group attached at the 4-position.

Multi-Step Functional Group Transformations

  • In some synthetic schemes, the intermediate diols are converted into monoketones by intramolecular cyclization in dilute sulfuric acid/methanol .
  • Oxidation of sulfide groups to sulfoxides or sulfones can be carried out using oxidants such as OXONE or m-chloroperbenzoic acid .
  • Halogenation of the furanone ring (e.g., bromination in acetic acid) allows further functionalization via palladium-catalyzed coupling reactions (e.g., Suzuki coupling) to introduce aryl groups.

Detailed Example Synthetic Procedure (Based on Patent Literature)

Step Reaction Description Conditions Reagents Yield / Notes
1 Formation of lithium acetylide from 1,1-dialkyl-2-propyn-1-ol at -78 °C Low temperature, inert atmosphere n-BuLi, starting alcohol Intermediate formed in situ
2 Nucleophilic addition of lithium acetylide to 4-(methylthio)benzaldehyde Room temperature 4-(methylthio)benzaldehyde Diol intermediate (b) formed, high yield (~80-90%)
3 Oxidation of benzylic hydroxyl to ketone Mild oxidants: pyridinium dichromate, MnO2, CrO3 Oxidizing agent Ketone intermediate (c)
4 Cyclization to furanone ring Alcoholic solvent, diethylamine catalyst Acid/base catalyst Furanone (d) formed
5 Oxidation of sulfide to sulfone Room temperature OXONE or m-CPBA Sulfone (e) obtained
6 Halogenation at 4-position of furanone ring Acetic acid, bromine or iodine, catalytic BTI Bromine/Iodine Halide (f) intermediate
7 Palladium(0)-catalyzed Suzuki coupling Pd(0) catalyst, aryl boronic acid Coupling to diaryl furanone (g) Final diaryl substituted furanone

This sequence can be altered in order, for example, halogenation may precede oxidation depending on desired substitution patterns.

Reaction Conditions and Optimization

  • Solvents: Common solvents include methanol, tetrahydrofuran, dichloromethane, toluene, and acetonitrile.
  • Temperature: Reactions are generally conducted at low temperatures (-78 °C) for sensitive steps (e.g., lithium acetylide formation) or room temperature to moderate heating (30–70 °C) for condensation and oxidation.
  • Catalysts: Bases like sodium hydroxide or diethylamine catalyze condensation and cyclization; palladium catalysts facilitate coupling reactions.
  • Oxidants: OXONE and m-chloroperbenzoic acid are preferred for selective oxidation of sulfides to sulfoxides or sulfones.

Summary Table of Preparation Methods

Preparation Step Reagents / Catalysts Conditions Purpose Notes
Condensation 4-(methylthio)benzaldehyde, acetone, NaOH Room temp, aqueous or alcoholic solvent Formation of intermediate α,β-unsaturated ketone Base-catalyzed
Michael Addition 2-(3,3-bis(methylthio)-1-arylallylidene)malononitriles Mild heating Michael addition and ring formation Alternative route
Cyclization Acidic or basic medium Dilute H2SO4/methanol or base Intramolecular ring closure Forms furanone
Oxidation OXONE, m-CPBA Room temp Sulfide to sulfone/sulfoxide Controls oxidation state
Halogenation Br2 or I2, catalytic BTI Acetic acid, room temp Halogenation for further coupling Enables Suzuki coupling
Suzuki Coupling Pd(0), aryl boronic acid Reflux or room temp Diaryl substitution Final functionalization

Research Findings and Observations

  • The presence of the methylthio substituent enhances the chemical reactivity and biological activity of the compound, necessitating careful control of oxidation steps to avoid over-oxidation.
  • Multi-step synthesis allows for structural modifications at various stages, enabling analog development.
  • Optimization of solvent, temperature, and catalyst loading significantly affects yield and purity.
  • The synthetic routes are adaptable for scale-up, with phase-transfer catalysis and mild oxidation conditions favoring industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research indicates that compounds similar to 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one exhibit significant antioxidant properties. These properties make them potential candidates for the development of pharmaceuticals aimed at combating oxidative stress-related diseases.
  • Anticancer Research : Some studies have suggested that derivatives of this compound may have anticancer effects. The methylthio group could enhance the biological activity of the compound by improving its interaction with biological targets.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. This suggests a potential application in treating conditions like Alzheimer's disease.

Materials Science Applications

  • Polymer Chemistry : The unique structure of 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one allows it to be used as a monomer in polymer synthesis. Its incorporation could lead to the development of new materials with desirable mechanical and thermal properties.
  • Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments, particularly in organic electronics where color stability is crucial.

Synthetic Organic Chemistry Applications

  • Building Block for Synthesis : Due to its functional groups, this compound can serve as a versatile building block in organic synthesis. It can undergo various reactions such as oxidation and nucleophilic substitution, allowing for the creation of more complex molecules.
  • Reagent in Chemical Reactions : Its ability to participate in electrophilic aromatic substitution reactions makes it useful as a reagent in synthetic methodologies aimed at constructing aromatic compounds.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated several furan derivatives for their antioxidant capabilities. Among them, 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one demonstrated notable activity against free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage .

Case Study 2: Polymer Applications

Research conducted by materials scientists explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The results indicated improved performance characteristics compared to traditional polymers .

Mechanism of Action

The mechanism by which 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one

Compound Name Substituent Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 4-(Methylthio)phenyl, 5,5-dimethyl C₁₃H₁₄O₂S 234.31 Under investigation; potential pharmacological applications
Firocoxib 4-(Methylsulfonyl)phenyl, cyclopropylmethoxy C₁₇H₂₀O₅S 336.40 Veterinary COX-2 inhibitor; improved metabolic stability
3-Hydroxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone 4-(Methylsulfonyl)phenyl, 3-hydroxy C₁₃H₁₄O₅S 282.31 Fluorescent metabolite of COX-2 inhibitors; used in pharmacokinetic studies
5-Methylene-2(5H)-furanone Methylene group at C5 C₅H₄O₂ 96.08 Reactive dienophile; synthetic intermediate
3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone 3-Fluorophenyl, methylsulfonyl C₁₉H₁₇FO₄S 360.41 High toxicity (rat TDLo: 10 mg/kg); structural toxicity studies

Key Observations:

Substituent Effects on Bioactivity :

  • The methylthio (S–CH₃) group in the target compound is less oxidized than the methylsulfonyl (SO₂–CH₃) group in Firocoxib. This difference impacts electron-withdrawing capacity and metabolic pathways, with sulfonyl groups enhancing selectivity for COX-2 inhibition .
  • Fluorine substitution (e.g., 3-fluorophenyl derivative) increases toxicity, as seen in rodent studies (TDLo = 10 mg/kg), likely due to enhanced lipophilicity and bioaccumulation .

Synthetic Utility: Analogues like 5-methylene-2(5H)-furanone serve as dienophiles in Diels-Alder reactions, whereas the target compound’s methylthio group may require specialized synthetic routes, such as radical-polar crossover mechanisms .

Metabolic Pathways :

  • The 3-hydroxy derivative (CAS 189955-89-3) is a fluorescent metabolite of benzyloxy-substituted lactones, highlighting the role of hydroxylation in detoxification or activation pathways .

Pharmacological and Toxicological Profiles

  • Firocoxib : Demonstrates high selectivity for COX-2 (IC₅₀ = 0.14 µM) due to its sulfonyl group and cyclopropylmethoxy substituent, which improve binding affinity and resistance to oxidative metabolism .
  • Methylthio vs.
  • Toxicity : Fluorinated derivatives (e.g., 3-fluorophenyl) show significant reproductive toxicity in animal models, emphasizing the need for careful substituent selection .

Biological Activity

5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one, identified by its CAS number 189955-84-8, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory and anticancer effects, along with relevant research findings and case studies.

  • Molecular Formula : C₁₃H₁₄O₂S
  • Molecular Weight : 234.32 g/mol
  • Structure : The compound features a furanone structure with a methylthio substituent on the phenyl ring.

Anti-inflammatory Activity

Research has indicated that derivatives of furanones, including 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one, exhibit significant anti-inflammatory properties. A study highlighted that furanone compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. Specifically, the compound demonstrated an anti-inflammatory effect with a reduction in carrageenan-induced paw edema in animal models .

Anticancer Activity

The compound has shown promising results in various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-710COX-1 inhibition
HSC-37.5Synergistic effect with gefitinib
A54921.3Induction of apoptosis

These results suggest that 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one may enhance the efficacy of established chemotherapeutic agents, potentially leading to improved treatment outcomes for cancer patients .

Case Studies

  • In vitro Studies : In studies involving MCF-7 breast cancer cells, the compound exhibited a dose-dependent cytotoxic effect. The mechanism was linked to its ability to inhibit COX enzymes, leading to reduced cell proliferation and increased apoptotic activity .
  • Synergistic Effects : Another study explored the combination of this furanone with gefitinib and 5-fluorouracil. The results showed enhanced cytotoxicity compared to either drug alone, indicating a potential for combination therapies in clinical settings .
  • Animal Models : In vivo experiments using mouse models demonstrated significant reductions in tumor size when treated with this compound alongside standard chemotherapy agents, further supporting its role as an adjunctive treatment option .

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